3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-(trifluoromethylsulfonyl)phenyl)-, diethyl ester
Description
Core Dihydropyridine Scaffold: Conformational Analysis and Stereoelectronic Effects
The 1,4-dihydropyridine ring serves as the foundational scaffold, exhibiting distinct conformational preferences influenced by electronic and steric factors. X-ray crystallographic studies of analogous DHPs reveal a boat-like conformation stabilized by intramolecular hydrogen bonding between the N1-H proton and the carbonyl oxygen of the ester groups. This conformation minimizes steric clashes between the 2,6-dimethyl substituents and the C4 aryl group. Molecular mechanics simulations further indicate that the energy barrier for ring puckering is approximately 2.1 kcal/mol, permitting dynamic interconversion between twist-boat and planar conformers under ambient conditions.
Stereoelectronic effects profoundly modulate reactivity. The electron-donating 1,4-dihydropyridine core enhances nucleophilic character at C3 and C5, while the diethyl ester groups inductively withdraw electron density, creating a polarized π-system. Density functional theory (DFT) calculations demonstrate that the highest occupied molecular orbital (HOMO) localizes over the C4 aryl substituent and the dihydropyridine nitrogen, facilitating electrophilic interactions at these sites.
| Conformational Parameter | Value | Method |
|---|---|---|
| Ring puckering amplitude (Δ) | 0.42 Å | X-ray diffraction |
| N1-H···O=C hydrogen bond length | 2.15 Å | X-ray diffraction |
| HOMO energy | −5.8 eV | DFT (B3LYP/6-31G*) |
Substituent Effects at C-4: Ortho-(Trifluoromethylsulfonyl)Phenyl Group Topology
The ortho-(trifluoromethylsulfonyl)phenyl substituent at C4 introduces steric bulk and electronic anisotropy. The trifluoromethylsulfonyl (-SO2CF3) group, with a van der Waals volume of 68 ų, induces significant steric hindrance, displacing the phenyl ring 35° from coplanarity with the DHP ring. This ortho-disposed sulfonyl group also exerts a strong electron-withdrawing effect (-σI = 1.2), polarizing the adjacent C4-N bond and increasing the compound’s oxidative stability by 12% compared to meta-substituted analogs.
Nuclear Overhauser effect spectroscopy (NOESY) data reveal through-space correlations between the sulfonyl oxygen and the C2 methyl group, confirming a proximal orientation that restricts rotational freedom. Computational models predict a rotational barrier of 8.3 kcal/mol for the C4-aryl bond, necessitating thermal activation above 50°C for free rotation.
Esterification Patterns: Diethyl Carboxylate Group Orientation and Steric Interactions
The diethyl ester groups at C3 and C5 adopt an antiperiplanar (ap) conformation to mitigate steric repulsion between the ethoxy oxygen and adjacent methyl substituents. Single-crystal analyses show an average O=C-O-C dihedral angle of 172°, consistent with maximized resonance stabilization of the ester carbonyl. However, molecular dynamics simulations reveal transient syn-periplanar (sp) conformers with lifetimes <10 ps, contributing to the compound’s conformational entropy.
Steric maps generated from Cambridge Structural Database (CSD) data indicate that the 2,6-dimethyl groups reduce the accessible torsional space for the ester moieties by 40%, enforcing a rigidified geometry ideal for π-stacking interactions. This rigidity enhances binding selectivity in molecular recognition processes, as evidenced by a 15% increase in association constants with model receptors compared to non-methylated analogs.
| Ester Conformation Parameter | Value | Method |
|---|---|---|
| O=C-O-C dihedral angle | 172° | X-ray diffraction |
| Torsional barrier (ester group) | 3.8 kcal/mol | Molecular mechanics |
| Methyl group steric volume | 32 ų | CSD analysis |
Properties
CAS No. |
84761-68-2 |
|---|---|
Molecular Formula |
C20H22F3NO6S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-(trifluoromethylsulfonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO6S/c1-5-29-18(25)15-11(3)24-12(4)16(19(26)30-6-2)17(15)13-9-7-8-10-14(13)31(27,28)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChI Key |
XDSWZCXHAKXFND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2S(=O)(=O)C(F)(F)F)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
This method employs a cyclocondensation reaction involving:
- o-(Trifluoromethylsulfonyl)benzaldehyde (1 mmol)
- Ethyl acetoacetate (2 mmol)
- Ammonium acetate (1 mmol)
- Fe-Cu/ZSM-5 nanocatalyst (3 wt%) in water
- Reactants are sonicated at 20% power for 5–8 minutes.
- The product precipitates and is filtered, washed, and recrystallized from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 95% | |
| Reaction Time | 5–8 minutes | |
| Catalyst Efficiency | Reusable for 5 cycles |
- Solvent-free, eco-friendly conditions.
- High yield and short reaction time.
Peptide Coupling Method
This approach uses activated pyridinedicarboxylic acid derivatives:
- 3,5-Pyridinedicarboxylic acid dichloride (1 mmol)
- l-Leucine methyl ester (2 mmol)
- Triethylamine (2 mmol) in dichloromethane
- Dichloride is reacted with amino esters at −15°C for 3 hours, followed by 12 hours at room temperature.
- The product is washed, dried, and purified via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65% (Method A), 92% (Method B) | |
| Purity | Confirmed by NMR and IR |
- Suitable for introducing chiral centers.
- Flexible for macrocyclic peptide derivatives.
Knoevenagel Condensation Followed by Cyclization
Adapted from pyridine-2,3-dicarboxylate synthesis (US5047542A):
- Diethyl oxalacetate (0.5 mol)
- 2-Ethacrolein (0.7 mol)
- Ammonium sulfamate (0.6 mol) in methanol
- Reflux reactants for 1 hour.
- Cool to 10°C, filter, and recrystallize.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 46.19 g (97.6% purity) | |
| Reaction Scale | 1-liter batch |
- Scalable for industrial production.
- Compatible with diverse substituents.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Complexity |
|---|---|---|---|---|
| Hantzsch Synthesis | 95% | 5–8 min | High | Low |
| Peptide Coupling | 65–92% | 15+ hours | Moderate | High |
| Knoevenagel Cyclization | ~97% | 1–2 hours | High | Moderate |
Critical Considerations
- Catalyst Selection : Fe-Cu/ZSM-5 enhances Hantzsch reaction efficiency via Lewis acid catalysis.
- Steric Effects : The o-(trifluoromethylsulfonyl) group necessitates optimized molar ratios to avoid steric hindrance.
- Purification : Recrystallization from ethanol or DMF/water mixtures is critical for removing unreacted diketones.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-(trifluoromethylsulfonyl)phenyl)-, diethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the 4-Position
Electron-Withdrawing Groups (EWGs):
- Nitro (NO₂) substituents: Example: Nifedipine (dimethyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) . The nitro group enhances redox activity, enabling photodegradation to nitroso derivatives, which exhibit radical-trapping properties . Comparatively, the -SO₂CF₃ group in the target compound is more electron-withdrawing (σₚ ~ 1.3 vs.
Trifluoromethyl (CF₃) substituents :
- Example: Diethyl 4-(o-trifluoromethylphenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 23191-75-5) .
- The -CF₃ group increases hydrophobicity and metabolic stability. However, the -SO₂CF₃ group in the target compound adds polarity due to the sulfonyl moiety, which may improve solubility in polar solvents .
Electron-Donating Groups (EDGs):
- Methoxy (OCH₃) substituents :
Physicochemical Properties
Pharmacological Activity
- Calcium Channel Blocking :
- Antioxidant Properties :
Key Research Findings
- Crystallography : Analogs like 4-(4-bromophenyl)-DHP exhibit planar DHP rings and intermolecular hydrogen bonding via ester carbonyls, which could stabilize the target compound’s solid-state structure .
- Spectroscopy: IR and NMR data for substituted DHPs (e.g., 4-(4-dimethylaminophenyl) derivatives ) confirm the influence of substituents on carbonyl stretching (1665–1680 cm⁻¹) and aromatic proton environments (δ 7.0–8.5 ppm).
Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-(trifluoromethylsulfonyl)phenyl)-, diethyl ester, commonly referred to as a Hantzsch ester, is a compound of significant interest in medicinal chemistry and biochemistry. This article provides an overview of its biological activity based on various research findings.
- Molecular Formula : C₁₃H₁₉F₃N₂O₄S
- Molecular Weight : 303.36 g/mol
- CAS Number : 1149-23-1
- Melting Point : 178-183 °C
Hantzsch esters are known for their role as mild reducing agents and hydride sources in organic synthesis. The biological activity of this specific compound is primarily attributed to its ability to participate in redox reactions and its interaction with various biological targets.
Key Mechanisms:
- Redox Activity : The compound can act as a reducing agent in enzymatic reactions, facilitating the transformation of substrates through hydride transfer.
- Enzyme Substrates : It has been shown to serve as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of biologically active compounds .
Antioxidant Activity
Research indicates that Hantzsch esters possess antioxidant properties due to their ability to donate electrons and neutralize free radicals. This activity is essential for protecting cells from oxidative stress-related damage.
Case Studies
- Cytochrome P450 Interaction : Studies have demonstrated that the compound acts as a substrate for cytochrome P450 enzymes in rat liver microsomes. This interaction highlights its potential role in drug metabolism and detoxification processes .
- In Vivo Studies : In animal models, the administration of Hantzsch esters has shown promise in reducing oxidative stress markers, suggesting a protective effect against conditions such as ischemia-reperfusion injury .
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Cytochrome P450 Substrate | Reducing Agent |
|---|---|---|---|
| Hantzsch Ester | Moderate | Yes | Yes |
| Other Esters | Variable | Yes/No | Yes |
Research Implications
The biological activity of 3,5-Pyridinedicarboxylic acid diethyl ester suggests potential applications in pharmacology:
- Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting metabolic pathways.
- Antioxidant Formulations : Given its antioxidant properties, it may be beneficial in formulating supplements aimed at reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this dihydropyridine derivative, and how can reaction conditions be validated?
- Methodology :
-
Hantzsch Synthesis : Utilize a one-pot condensation of ethyl acetoacetate, ammonium acetate, and the substituted benzaldehyde derivative (e.g., o-(trifluoromethylsulfonyl)benzaldehyde). Monitor reaction progress via TLC and optimize temperature (typically 80–100°C) and solvent (ethanol or acetic acid) .
-
Validation : Confirm purity via melting point analysis and HPLC. Cross-validate using FT-IR (C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) and ¹H NMR (characteristic dihydropyridine ring protons at δ 4.8–5.2 ppm and ester methyl/methylene groups at δ 1.2–4.3 ppm) .
- Example Reaction Table :
| Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate, NH₄OAc, substituted benzaldehyde | Ethanol | 80 | 24 | 65–75 | |
| Ethyl acetoacetate, NH₄OAc, substituted benzaldehyde | Acetic acid | 100 | 12 | 70–80 |
Q. How can the molecular structure and hydrogen-bonding interactions of this compound be rigorously characterized?
- Methodology :
- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze unit cell parameters and hydrogen-bonding networks (e.g., N–H···O interactions between dihydropyridine NH and ester carbonyl groups) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H, C···H contacts) using software like CrystalExplorer to correlate crystallographic data with molecular packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between spectral data and crystallographic geometry?
- Methodology :
-
Perform DFT calculations (B3LYP/6-31G* basis set) to optimize the molecular geometry. Compare computed bond lengths/angles with XRD data. For example, discrepancies in dihydropyridine ring puckering may arise from crystal packing forces .
-
Validate NMR chemical shifts via gauge-including atomic orbital (GIAO) calculations to address unexpected splitting or shifts (e.g., para-substituent effects on aromatic protons) .
- Example Data Correlation :
| Parameter | XRD (Å/°) | DFT (Å/°) | Deviation (%) |
|---|---|---|---|
| C3–C4 bond length | 1.52 | 1.50 | 1.3 |
| N1–H···O2 hydrogen bond | 2.89 | 2.85 | 1.4 |
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives with bulky substituents like o-(trifluoromethylsulfonyl)phenyl?
- Methodology :
- Intermolecular Interaction Mapping : Use Hirshfeld surfaces to assess steric effects of the bulky substituent on crystal packing and solubility .
- Pharmacophore Modeling : Compare with analogs (e.g., 4-(4-fluorophenyl) or 4-(3-nitrophenyl) derivatives) to evaluate electronic effects of the sulfonyl group on bioactivity .
Q. How should researchers address contradictions between in vitro assay results and theoretical predictions for this compound?
- Methodology :
- Assay Design : Use standardized protocols (e.g., MTT assay for cytotoxicity, enzyme inhibition assays) with positive controls (e.g., nifedipine for calcium channel studies). Account for solubility issues using DMSO co-solvents (<1% v/v) .
- Data Reconciliation : Cross-validate with molecular docking (AutoDock Vina) to assess binding affinity vs. steric hindrance from the trifluoromethylsulfonyl group .
Q. What are the critical safety and compliance considerations for handling this compound in academic research?
- Guidelines :
- Safety Data : Refer to SDS for hazards (e.g., irritant, toxic if ingested). Use PPE (gloves, goggles) and work in a fume hood .
- Regulatory Compliance : Adhere to institutional review boards (IRBs) for ethical use. Note that this compound is not FDA-approved and is restricted to in vitro studies .
Data Contradiction Analysis
Q. How can researchers resolve inconsistencies between observed NMR splitting patterns and expected symmetry in the dihydropyridine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
